1,2-Bis(3,4-dimethylphenyl)hydrazine
Description
Structure
3D Structure
Properties
CAS No. |
67666-03-9 |
|---|---|
Molecular Formula |
C16H20N2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
1,2-bis(3,4-dimethylphenyl)hydrazine |
InChI |
InChI=1S/C16H20N2/c1-11-5-7-15(9-13(11)3)17-18-16-8-6-12(2)14(4)10-16/h5-10,17-18H,1-4H3 |
InChI Key |
FWXNGZXYKWNRQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NNC2=CC(=C(C=C2)C)C)C |
Origin of Product |
United States |
Reduction of 3,4,3 ,4 Tetramethylazobenzene:a Common and Effective Method for Synthesizing 1,2 Diarylhydrazines is the Reduction of the Corresponding Azo Compound.organic Chemistry.orgthis Two Step Process Would First Involve the Synthesis of 3,4,3 ,4 Tetramethylazobenzene Via the Oxidation of 3,4 Dimethylaniline. Subsequently, the Azo Compound Can Be Reduced to the Target Hydrazine. a Variety of Reducing Agents Can Be Employed, with Aqueous Sodium Dithionite Being a Mild and Efficient Option That Often Provides Excellent Yields and Avoids the Benzidine Rearrangement That Can Occur Under Acidic Reduction Conditions.organic Chemistry.org
Step 1 (Oxidation): 2 (CH₃)₂C₆H₃NH₂ → (CH₃)₂C₆H₃-N=N-C₆H₃(CH₃)₂
Step 2 (Reduction): (CH₃)₂C₆H₃-N=N-C₆H₃(CH₃)₂ + Na₂S₂O₄ → (CH₃)₂C₆H₃-NH-NH-C₆H₃(CH₃)₂
Anodic Homocoupling of 3,4 Dimethylaniline:as Discussed in Section 2.1.3, the Direct Electrochemical Dehydrogenative N N Coupling of Anilines is a Powerful Method for Creating Symmetrical Diarylhydrazines.rsc.orgnih.govapplying This Method to 3,4 Dimethylaniline Would Provide a Direct, Atom Economical Route to 1,2 Bis 3,4 Dimethylphenyl Hydrazine. This Approach is Particularly Attractive Due to Its Use of Electricity As a Traceless Oxidant and Its Typically Mild Reaction Conditions.researchgate.net
Reaction: 2 (CH₃)₂C₆H₃NH₂ --(Anodic Oxidation)--> (CH₃)₂C₆H₃-NH-NH-C₆H₃(CH₃)₂
Catalytic Coupling of 3,4 Dimethylphenylhydrazine:while More Commonly Used for Unsymmetrical Diarylhydrazines, Palladium or Copper Catalyzed C N Coupling Reactions Could Potentially Be Adapted. for Instance, a Reaction Between 3,4 Dimethylphenylhydrazine and an Activated 3,4 Dimethylphenyl Species E.g., 4 Bromo 1,2 Xylene Could Be Envisioned. However, Controlling the Reaction to Achieve the Desired Symmetrical 1,2 Disubstituted Product over Other Potential Side Reactions Like 1,1 Disubstitution or Further Arylation Would Be a Significant Challenge.
Proposed and Analogous Routes for this compound Synthesis
Strategies for Symmetrical Diarylhydrazine Formation
The synthesis of symmetrical diarylhydrazines, such as this compound, typically involves the formation of a nitrogen-nitrogen bond between two identical aryl groups. Key precursors for these syntheses are often derived from corresponding anilines. For the target compound, the essential starting material is 3,4-dimethylaniline (B50824).
A common pathway to synthesize the immediate precursor, 3,4-dimethylphenylhydrazine, involves a three-step process starting from 3,4-dimethylaniline: diazotization, reduction, and hydrolysis. google.com The initial diazotization reaction converts the aniline (B41778) into a diazonium salt, which is then reduced. A patented method specifies using sodium metabisulfite (B1197395) as the reducing agent under controlled temperature (10-35 °C) and pH (7-9) to improve purity and reduce costs. google.com
Once the phenylhydrazine (B124118) precursor is obtained, several strategies can be employed to form the symmetrical 1,2-diarylhydrazine. One of the most prominent methods is the reduction of the corresponding azobenzene (B91143) derivative.
Reduction of Azobenzenes: This strategy involves the initial synthesis of the symmetrical azo compound, in this case, 1,2-Bis(3,4-dimethylphenyl)diazene (the corresponding azobenzene). This intermediate is then reduced to yield the desired diarylhydrazine. Sodium dithionite (B78146) (Na₂S₂O₄) in an aqueous solution is an effective reducing agent for this transformation under mild conditions. organic-chemistry.org This method is often preferred as it selectively yields the hydrazine (B178648) product and avoids common side reactions like the benzidine (B372746) rearrangement, which can occur under acidic reduction conditions. organic-chemistry.org The reaction's efficiency can be optimized by using a solvent mixture, such as water, methanol, and dichloromethane, and by increasing the molar ratio of the dithionite reducer. organic-chemistry.org While broadly applicable, this method can be sensitive to steric hindrance on the azobenzene, which may affect reaction yields. organic-chemistry.org
| Synthetic Strategy | Description | Key Reagents & Conditions | Advantages | Potential Limitations |
| Azobenzene Reduction | Two-step process involving the formation of a symmetrical azobenzene from an aniline precursor, followed by reduction to the diarylhydrazine. organic-chemistry.org | 1. Oxidative coupling of aniline or reductive coupling of nitroaromatic. 2. Reduction with Sodium Dithionite (Na₂S₂O₄) in a mixed solvent system (e.g., H₂O/MeOH/DCM). organic-chemistry.org | High yields (often 80-94%), mild reaction conditions, avoids benzidine rearrangement. organic-chemistry.org | Sterically hindered substrates may result in low or no yield of the hydrazine product. organic-chemistry.org |
| Coupling of Phenylhydrazines | Direct coupling of a phenylhydrazine derivative, such as 3,4-dimethylphenylhydrazine, to form the symmetrical diarylhydrazine. | Oxidative coupling agents. | Potentially a more direct route from the hydrazine precursor. | May require specific catalysts and conditions to control selectivity and prevent side reactions. |
Green Chemistry Principles and Sustainable Synthetic Methodologies in Diarylhydrazine Production
The synthesis of diarylhydrazines is increasingly being viewed through the lens of green chemistry, which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnih.gov
Use of Greener Reagents and Catalysts: A key principle of green chemistry is the use of less hazardous and more sustainable reagents. The use of sodium dithionite for azobenzene reduction is considered a relatively cost-effective and simple method. organic-chemistry.org In the broader context of hydrazine derivative synthesis, there is a move towards metal-free and recyclable reagents. For instance, the oxidation of hydrazides and hydrazines using recyclable oxoammonium reagents like Bobbitt's salt presents a cost-effective and environmentally conscious alternative to stoichiometric, non-recyclable oxidants. acs.org Furthermore, the use of naturally occurring, biodegradable organocatalysts like L-proline has been shown to be effective for synthesizing hydrazide derivatives under mild conditions, often with the advantage of catalyst reusability. mdpi.com
Energy Efficiency and Alternative Reaction Conditions: Green methodologies also focus on reducing energy consumption by employing milder reaction conditions or alternative energy sources. Catalyst-free reactions that proceed under ambient temperature and pressure are highly desirable. rsc.org Techniques such as grinding instead of refluxing in solvents can significantly reduce energy usage and solvent waste. mdpi.com For related syntheses, visible-light-mediated reactions are emerging as a powerful tool, often proceeding without the need for transition metals or other additives. organic-chemistry.org
| Green Chemistry Principle | Application in Diarylhydrazine Synthesis & Related Reactions | Example/Methodology | Sustainability Benefit |
| Safer Solvents & Reagents | Employing less hazardous and recyclable chemicals. | Using Bobbitt's salt (a recyclable oxoammonium reagent) for oxidation reactions instead of heavy-metal oxidants. acs.org | Reduces toxicity and waste; allows for reagent recovery and reuse. |
| Catalysis | Using catalytic (especially organocatalytic) methods over stoichiometric reagents. | L-proline as a reusable organocatalyst for synthesizing hydrazide derivatives. mdpi.com | High efficiency, biodegradability, non-toxicity, and mild reaction conditions. mdpi.com |
| Waste Prevention | Designing syntheses to minimize byproducts and waste streams. | Recycling low-concentration nitrogen dioxide from industrial off-gas for the diazotization of anilines. researchgate.netnih.gov | Valorization of an industrial waste product, reducing the need for fresh reagents. |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure; using alternative energy sources. | Utilizing grinding techniques instead of solvent-based refluxing; catalyst-free reactions under ambient conditions. mdpi.comrsc.org | Reduces energy consumption and dependence on fossil fuels; simplifies reaction setups. |
By integrating these principles, the synthesis of this compound and other diarylhydrazines can be made more efficient, cost-effective, and environmentally benign.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of diarylhydrazines, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.
In the ¹H NMR spectrum of a symmetrically substituted diarylhydrazine like this compound, distinct signals corresponding to the aromatic protons, the methyl group protons, and the N-H protons of the hydrazine moiety are expected. The aromatic protons typically appear in the downfield region (δ 6.5-7.5 ppm), with their specific chemical shifts and coupling patterns being dictated by the substitution pattern on the phenyl ring. rsc.orgrsc.org For the 3,4-dimethylphenyl substituent, one would expect to see distinct signals for the protons at positions 2, 5, and 6 of the ring. The methyl protons would resonate in the upfield region, typically around δ 2.0-2.5 ppm. rsc.org The N-H protons of the hydrazine linker give rise to a signal whose chemical shift can vary over a wide range depending on solvent, concentration, and temperature, and it may appear as a broad singlet. nih.gov
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. ias.ac.in The spectra of diarylhydrazines show signals for the aromatic carbons, with the carbons directly attached to the nitrogen atom (ipso-carbons) appearing at a characteristic chemical shift. chemicalbook.com The other aromatic carbons resonate within the typical range of δ 110-150 ppm. oregonstate.edu The methyl carbons would produce signals in the aliphatic region, generally around δ 15-25 ppm. rsc.org The combination of ¹H and ¹³C NMR data allows for the unambiguous confirmation of the molecular structure. ias.ac.in
Dynamic NMR spectroscopy can be employed to study conformational dynamics, such as restricted rotation around the N-N or C-N bonds, which may be observable at different temperatures. nih.govresearchgate.net
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Data is illustrative and based on analogous diarylhydrazine structures.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| ¹H | Aromatic (Ar-H) | 6.5 - 7.5 |
| ¹H | Methyl (-CH₃) | 2.0 - 2.5 |
| ¹H | Hydrazine (N-H) | Variable, often broad |
| ¹³C | Aromatic (Ar-C) | 110 - 150 |
| ¹³C | Methyl (-CH₃) | 15 - 25 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov For this compound, the IR spectrum provides key diagnostic bands that confirm its structure.
The most characteristic vibrations for diarylhydrazines include:
N-H Stretching: The N-H bonds of the hydrazine group typically exhibit stretching vibrations in the region of 3200-3400 cm⁻¹. researchgate.netkau.edu.sa The exact position and shape of this band can be influenced by hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). kau.edu.sa
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to several characteristic absorption bands in the 1450-1600 cm⁻¹ region. nih.gov
N-N Stretching: The stretching vibration of the N-N single bond is often weak and can be difficult to assign definitively but is expected in the 1000-1150 cm⁻¹ range. researchgate.net
The presence of these characteristic absorption bands in the IR spectrum serves as strong evidence for the successful synthesis and purity of the target diarylhydrazine.
Table 2: Characteristic IR Absorption Frequencies for Diarylhydrazines Data is illustrative and based on general spectroscopic data for related compounds.
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| N-H | Stretching | 3200 - 3400 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| N-N | Stretching | 1000 - 1150 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a crucial analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and providing insights into its structure through fragmentation analysis. nih.gov
For this compound (C₁₆H₂₀N₂), the molecular weight is 240.34 g/mol . guidechem.com In an electron ionization (EI) mass spectrum, the heaviest ion peak observed is typically the molecular ion (M⁺) peak, which directly corresponds to the molecular weight of the compound. chemguide.co.uk For this compound, the M⁺ peak would be expected at an m/z of 240.
The fragmentation pattern provides a fingerprint of the molecule. Diarylhydrazines often undergo characteristic fragmentation pathways upon ionization:
N-N Bond Cleavage: A primary fragmentation pathway involves the cleavage of the relatively weak N-N bond, which can lead to the formation of an N-arylaminyl radical cation or a substituted aniline fragment.
C-N Bond Cleavage: Cleavage of the C-N bond can also occur, resulting in the loss of the hydrazine moiety or the formation of aryl cations. tsijournals.com
Fragmentation of the Aromatic Ring: Further fragmentation can involve the loss of small molecules or radicals from the dimethylphenyl rings. nih.gov
According to the nitrogen rule, a molecule with an even number of nitrogen atoms, such as this compound, will have an even nominal molecular weight, which is consistent with the expected M⁺ peak at m/z 240. libretexts.orgmiamioh.edu
Table 3: Predicted Key Ions in the Mass Spectrum of this compound Fragmentation is predictive and based on typical diarylhydrazine behavior.
| m/z Value | Proposed Ion | Fragmentation Pathway |
| 240 | [C₁₆H₂₀N₂]⁺ | Molecular Ion (M⁺) |
| 120 | [C₈H₁₀N]⁺ | Symmetric N-N bond cleavage |
| 119 | [C₈H₉N]⁺ | N-N bond cleavage with H transfer |
| 105 | [C₈H₉]⁺ | C-N bond cleavage |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Behavior
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. mu-varna.bg The resulting spectrum is useful for characterizing the electronic properties of conjugated systems.
Diarylhydrazines, containing two phenyl rings, exhibit characteristic absorption bands in the UV region. These absorptions are primarily due to π → π* electronic transitions within the aromatic rings. researchgate.net The exact position of the maximum absorption wavelength (λmax) and the molar absorptivity (ε) are influenced by the substitution on the phenyl rings and the conformation of the molecule.
For this compound, the presence of the dimethylphenyl groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted 1,2-diphenylhydrazine, due to the electron-donating effect of the methyl groups. The UV-Vis spectrum of hydrazine derivatives can show absorption maxima in the range of 355-385 nm. researchgate.net The interaction of hydrazine with para-dimethylaminobenzaldehyde to form a colored complex with an absorption maximum around 460 nm is a known analytical method, highlighting the electronic activity of the hydrazine moiety. scirp.org
Table 4: Expected UV-Vis Absorption Data for this compound Data is illustrative and based on analogous compounds.
| Electronic Transition | Expected λmax (nm) | Chromophore |
| π → π | ~250 - 300 | Phenyl Ring |
| n → σ | ~200 - 250 | N-N, C-N bonds |
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture
While specific single-crystal X-ray diffraction data for this compound is not widely available in the surveyed literature, the technique remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Analysis of analogous diarylhydrazine structures provides a strong basis for predicting the key structural features of the target molecule.
X-ray diffraction analysis would provide precise measurements of all geometric parameters. For a diarylhydrazine, key parameters include:
N-N Bond Length: The length of the central hydrazine single bond.
C-N Bond Lengths: The distances between the aromatic ring carbons and the hydrazine nitrogens.
Bond Angles: The C-N-N and C-N-H angles around the nitrogen atoms, which define the geometry of the hydrazine core.
Table 5: Expected Molecular Geometry Parameters for this compound Values are based on typical data for related diarylhydrazine crystal structures.
| Parameter | Expected Value |
| N-N Bond Length | ~1.40 - 1.45 Å |
| C-N Bond Length | ~1.40 - 1.44 Å |
| Aromatic C-C Bond Length | ~1.38 - 1.40 Å |
| C-N-N Bond Angle | ~115 - 120° |
| C-N-N-C Dihedral Angle | Variable (conformation-dependent) |
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces. For this compound, the following interactions would be expected to play a significant role in the solid-state architecture:
Van der Waals Forces: These are the primary forces dictating the packing of the bulky dimethylphenyl groups.
Hydrogen Bonding: While the N-H group is a potential hydrogen bond donor, in symmetrically substituted diarylhydrazines without strong acceptor groups, N-H···N or N-H···π interactions may occur, influencing the packing arrangement.
π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, where the rings are arranged in either a parallel or offset fashion, contributing to the stability of the crystal lattice.
A complete X-ray crystallographic study would reveal the specific network of these interactions and explain the macroscopic properties of the crystalline solid.
Conformational Analysis of the Diarylhydrazine Scaffold
In the parent hydrazine molecule, internal rotation around the N-N bond passes through two transition states. nih.gov The analysis of substituted diarylhydrazines, such as this compound, builds upon this fundamental understanding. The introduction of bulky aryl groups significantly impacts the molecule's preferred geometry. Computational and experimental studies on various substituted hydrazines and related N-N atropisomers (conformationally stable rotamers) reveal that both steric hindrance and electronic effects are critical in determining the rotational energy barrier. mdpi.com
Electronic factors also play a crucial role. The pyramidalization of the nitrogen atoms and the potential for delocalization of the nitrogen lone pair electrons into the aromatic π-systems affect the N-N bond's character and the energy of different conformations. nih.govmdpi.com Natural Bond Orbital (NBO) analysis of the parent hydrazine molecule has shown that hyperconjugative interactions are a major barrier-forming contribution to rotation. nih.gov In diarylhydrazines, the conjugation between the nitrogen lone pairs and the aryl rings can stabilize planar or near-planar arrangements of the N-C bond, while steric clashes often favor non-planar, twisted geometries.
X-ray crystallography on diarylhydrazine analogues provides valuable experimental data on their solid-state conformations. For instance, the crystal structure of 1,2-bis(2,4-dinitrophenyl)hydrazine has been determined, revealing a specific solid-state conformation. researchgate.net Similarly, in 1,2-bis(3-phenoxybenzylidene)hydrazine, which contains a related diimine linkage, the molecule resides on a crystallographic center of inversion. nih.gov Its structure shows that the benzylidene ring is nearly coplanar with the central hydrazine group, with a small dihedral angle of 4.5(2)°, while the terminal phenyl ring is twisted significantly with respect to this plane. nih.gov Such data from analogues provide insight into the possible low-energy conformations available to the broader class of diarylhydrazines.
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for exploring the potential energy surface of these molecules. mdpi.comnih.gov Such studies can predict the relative energies of different conformers (e.g., syn, anti, gauche), the transition state energies for their interconversion, and key geometric parameters like bond lengths and dihedral angles. While specific computational studies on this compound are not widely reported, data from related structures inform the expected conformational behavior.
The interplay of these steric and electronic effects results in a complex conformational energy landscape for diarylhydrazines. The most stable conformer represents a compromise, minimizing steric repulsion while optimizing favorable electronic interactions.
Table 1: Conformational Data for Diarylhydrazine Analogues from X-ray Crystallography
| Compound | Key Dihedral Angle (°C) | Crystal System | Space Group |
|---|---|---|---|
| 1,2-Bis(3-phenoxybenzylidene)hydrazine | 4.5(2) (Benzylidene ring to hydrazine group) 34.0(3) (Phenyl ring to central group) | Monoclinic | P2₁/c |
| 1,2-Bis(2,4-dinitrophenyl)hydrazine | Not specified in abstract | Orthorhombic | Pbcn |
Table 2: Factors Influencing Conformational Stability in Diarylhydrazines
| Factor | Description | Effect on Diarylhydrazine Scaffold |
|---|---|---|
| Steric Hindrance | Repulsive forces between non-bonded atoms in close proximity. | Increases the rotational energy barrier around the N-N bond, particularly with bulky ortho-substituents on the aryl rings. Favors twisted or non-planar conformations. |
| Electronic Effects (Conjugation) | Delocalization of nitrogen lone-pair electrons into the aromatic π-system. | Can stabilize conformations where the N-C bond is coplanar with the aryl ring, but this may be opposed by steric factors. |
| Nitrogen Pyramidalization | The geometry of the nitrogen atoms (trigonal pyramidal vs. planar). Changes in pyramidalization occur during N-N bond rotation. | Affects the energy of transition states for rotation. Lowering the structural energy contribution can lower the overall rotational barrier. |
| Hyperconjugation | Interaction of filled orbitals (e.g., nitrogen lone pairs) with adjacent empty orbitals (e.g., σ* anti-bonding orbitals). | Identified as a major contributor to the rotational barrier in the parent hydrazine molecule. |
Reactivity and Reaction Mechanism Studies of 1,2 Bis 3,4 Dimethylphenyl Hydrazine and Diarylhydrazine Systems
Oxidation Mechanisms of Hydrazine (B178648) Derivatives
The oxidation of diarylhydrazines to their corresponding azoarenes is a fundamental transformation. This process can be achieved through various methods, including electrochemical, aerobic, stoichiometric, and catalytic oxidation, each proceeding through distinct mechanistic pathways.
Electrochemical Oxidation Pathways and Intermediate Formation
Electrochemical methods provide a clean and controlled approach for the oxidation of hydrazine derivatives. The electrochemical oxidation of hydrazines, including diaryl systems, typically proceeds through an initial two-electron oxidation step. utexas.edu For hydrazine itself, studies have shown that only the unprotonated form (N₂H₄) is electro-active. researchgate.net The oxidation process can be self-inhibiting as it releases protons, which can then protonate unreacted hydrazine molecules, rendering them electro-inactive (N₂H₅⁺). researchgate.net
The general pathway can be summarized as an initial electron loss from a nitrogen atom, followed by deprotonation and a second electron transfer to form the N=N double bond. The stability and subsequent reactivity of the intermediates are highly dependent on the molecular structure and the reaction conditions.
Aerobic Oxidation and Radical Generation
Aerobic oxidation, utilizing molecular oxygen from the air as the terminal oxidant, presents an environmentally benign method for converting diarylhydrazines to azo compounds. researchgate.net These reactions often proceed via radical-mediated pathways. nih.govresearchgate.net The oxidation of hydrazine derivatives with oxidants like hypochlorous acid (HOCl) has been shown to produce free radicals, with the specific nature of the radical (carbon-centered, nitrogen-centered, or oxygen-centered) depending on the structure of the hydrazine substrate. nih.gov
In the context of synthetic applications, the aerobic oxidation of arylhydrazines can be used to generate aryl radicals. This process can be facilitated by a catalyst, such as an iron compound. nih.gov The reaction is initiated by the oxidation of the hydrazine, which then generates the corresponding radical species that can participate in subsequent chemical transformations. nih.gov An additive-free aerobic oxidation strategy has been developed for converting hydrazobenzenes to azobenzenes, highlighting the practicality of this approach. researchgate.net
Stoichiometric and Catalytic Oxidation Processes
A wide array of stoichiometric oxidants and catalytic systems have been developed for the oxidation of diarylhydrazines.
Stoichiometric Oxidation: Common stoichiometric oxidants include reagents like manganese dioxide (MnO₂), N-bromosuccinimide, potassium ferricyanide (B76249) (K₃Fe(CN)₆), and hydrogen peroxide (H₂O₂). acs.orgodu.edu More recently, metal-free, recyclable oxoammonium reagents such as 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) (Bobbitt's salt) have been employed. acs.orgorganic-chemistry.org The oxidation with Bobbitt's salt is proposed to occur through a polar hydride transfer mechanism from a nitrogen atom of the hydrazine to the oxygen of the oxoammonium salt. acs.orgorganic-chemistry.org This method is efficient at room temperature and tolerates a variety of functional groups. organic-chemistry.org
Catalytic Oxidation: Catalytic methods offer a more sustainable alternative to stoichiometric processes. Several innovative catalytic systems have been developed for the aerobic oxidation of hydrazines. These include systems based on iron, copper, and TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxidanyl. acs.orgodu.edu For example, a catalytic amount of potassium ferrocyanide trihydrate has been shown to accelerate the aerobic oxidation of hydrazine compounds at room temperature. nih.gov Additionally, dual-functional catalysis using organic p–n bilayers, sometimes enhanced with a silver co-catalyst, has been reported for hydrazine oxidation. nih.govrsc.org These systems can function both in the dark and under illumination. nih.gov
The table below summarizes various oxidation systems for hydrazine derivatives.
| Oxidant/Catalyst System | Type | Substrate | Key Features |
| Bobbitt's Salt | Stoichiometric | Aromatic Hydrazides | Metal-free; proceeds via hydride transfer; room temperature. acs.orgorganic-chemistry.org |
| MnO₂, K₃Fe(CN)₆, H₂O₂ | Stoichiometric | Hydrazides | Classical, non-recyclable reagents. acs.orgodu.edu |
| K₄[Fe(CN)₆]·3H₂O / O₂ | Catalytic | Hydrazine Compounds | Mild, room temperature aerobic oxidation. nih.gov |
| Iron / Copper / TEMPO / O₂ | Catalytic | Hydrazides / Diarylhydrazines | Catalytic aerobic oxidation systems. acs.orgodu.edu |
| PTCBI/CoPc p-n bilayer / Ag | Catalytic | Hydrazine | Dual-functional catalysis (dark and light-induced). nih.govrsc.org |
N-N Bond Cleavage and Formation Reactions
The N-N single bond in diarylhydrazines is susceptible to cleavage under certain reductive or metal-mediated conditions, leading to the formation of corresponding amines or metal-amido complexes.
Metal-Mediated N-N Bond Cleavage in Diarylhydrazines
Transition metal complexes can facilitate the cleavage of the N-N bond in 1,2-diarylhydrazines. For instance, a bis(imino)pyridine vanadium dinitrogen complex reacts stoichiometrically with 1,2-diarylhydrazines to cleave the N-N bond, yielding vanadium bis(amido) derivatives. nih.govresearchgate.net Spectroscopic and computational studies support the products as vanadium(III) complexes with radical anionic ligands. nih.govresearchgate.net In the presence of excess diarylhydrazine, these systems can further react to form vanadium imide amide compounds. nih.govresearchgate.net
These vanadium complexes can also act as catalysts for the disproportionation of 1,2-diarylhydrazines. nih.gov Similarly, iron-based complexes have been shown to promote N-N bond scission, often through disproportionation pathways. nih.gov Reductive cleavage of the N-N bond in diphenylhydrazine has also been achieved using coordinatively unsaturated iron complexes. amanote.com These reactions highlight the role of redox-active ligands and the electronic properties of the metal center in promoting N-N bond scission. nih.govresearchgate.net
Hydrogen Atom Transfer Processes and Bond Dissociation Free Energies (BDFE) in Diarylhydrazines
Hydrogen Atom Transfer (HAT) is a key elementary step in many reactions involving hydrazine derivatives, and its facility is related to the N-H Bond Dissociation Free Energy (BDFE). The BDFE represents the energy required to homolytically cleave the N-H bond.
In the context of the vanadium-mediated N-N bond cleavage of diarylhydrazines, the resulting vanadium-amido and imide-amide complexes can participate in HAT processes. nih.govresearchgate.net The N-H BDFEs of these complexes have been investigated both computationally and experimentally. Density Functional Theory (DFT) calculations provide valuable estimates for these energies, which are crucial for understanding the reaction mechanism and catalytic cycles. nih.govresearchgate.net For example, the interconversion between a vanadium imide amide and a bis(amido) complex with various reagents allowed for the experimental bracketing of the N-H BDFE. nih.govresearchgate.net
The table below presents computed and experimental BDFE values for relevant species in a vanadium-diarylhydrazine system.
| Compound | Method | N-H BDFE (kcal/mol) | Reference |
| ((iPr)BPDI)V(NHPh)NPh | DFT Calculation | 69.2 | nih.govresearchgate.net |
| ((iPr)BPDI)V(NHPh)NPh | Experimental Bracketing | 67.1 - 73.3 | nih.govresearchgate.net |
| ((iPr)BPDI)V(NHPh)₂ | DFT Calculation | 64.1 | nih.govresearchgate.net |
Reactions as Aryl Radical Precursors in Organic Transformations
1,2-Diarylhydrazines and their simpler analogues, aryl hydrazines, serve as effective precursors for the generation of aryl radicals, which are highly reactive intermediates in a variety of organic transformations. nih.gov These radicals can be generated under mild conditions and utilized in carbon-carbon and carbon-heteroatom bond-forming reactions.
One common strategy involves the oxidation of the hydrazine moiety. For instance, aryl hydrazines can react with catalytic amounts of molecular iodine in the open air to generate aryl radicals. nih.gov This method is metal- and base-free, proceeding at moderate temperatures. The proposed mechanism involves the initial reaction of the hydrazine with iodine, followed by dehydroiodination and further reaction with iodine. Air oxidation regenerates the molecular iodine, sustaining the catalytic cycle. These generated aryl radicals can then be trapped by various substrates, such as substituted 1,4-naphthoquinones, to yield arylated products. nih.gov
Another significant approach is the base-promoted homolytic aromatic substitution (BHAS). nih.govorganic-chemistry.org In this process, a base such as potassium tert-butoxide deprotonates the hydrazine. The resulting hydrazinyl anion can then undergo a single electron transfer (SET) to an aryl halide, generating an aryl radical and a hydrazinyl radical. nih.gov This aryl radical then adds to an unactivated arene to form a cyclohexadienyl radical, which is deprotonated by the base to give a biaryl radical anion. The radical chain is propagated when this radical anion transfers an electron to another molecule of the starting aryl halide. nih.gov Phenylhydrazine (B124118) has been demonstrated to be a cheap and effective initiator for this type of transformation, enabling the synthesis of a wide array of substituted biaryls under relatively mild conditions. organic-chemistry.org
The versatility of this approach allows for the arylation of various unactivated arenes and the use of diverse aryl and heteroaryl iodides. nih.gov Mechanistic studies support the involvement of aryl radicals and aryl radical anions as key intermediates in these transformations. nih.govrsc.org
| Reaction Type | Initiator/Catalyst | Key Intermediates | Application | Ref. |
| Arylation of Naphthoquinones | Catalytic I₂ / Air | Aryl Radical | Synthesis of 2,3-arylated-1,4-naphthoquinones | nih.gov |
| Direct Arene C-H Arylation | Phenylhydrazine / Base (t-BuOK) | Aryl Radical, Aryl Radical Anion | Synthesis of Substituted Biaryls | nih.govorganic-chemistry.org |
| Aerobic C-N Coupling | Copper Catalyst / Air | Acyl Diazene, Aryl Radical | Synthesis of N',N'-diaryl Acylhydrazines | rsc.org |
Reduction Reactions and Valence State Control in Complex Systems
The nitrogen-nitrogen bond in diarylhydrazine systems can exist in different oxidation states, primarily as the hydrazine (-NH-NH-) or the azo (-N=N-) linkage. The ability to control this valence state through reduction and oxidation reactions is crucial for their application in synthesis and materials science.
The reduction of azobenzenes is a primary route to synthesizing 1,2-diarylhydrazines. While powerful reducing agents can cleave the N-N bond to yield anilines, milder conditions allow for the selective formation of the corresponding hydrazine. Sodium dithionite (B78146) (Na₂S₂O₄) in an aqueous solution has been shown to be an effective reagent for converting various azobenzenes to their hydrazine counterparts in excellent yields. organic-chemistry.org This method is advantageous as it operates under mild, slightly basic conditions, which prevents the acid-catalyzed benzidine (B372746) rearrangement often seen with other reduction methods. organic-chemistry.org The reaction's success can be dependent on the substrate, with some sterically hindered or electronically deactivated azobenzenes showing resistance to reduction. organic-chemistry.org
Conversely, the oxidation of 1,2-diarylhydrazines to azobenzenes is a fundamental transformation. This dehydrogenation can be accomplished using various oxidants. Palladium-catalyzed C-N coupling followed by dehydrogenation represents a robust method for preparing azobenzenes, including sterically demanding tetra-ortho-substituted derivatives. beilstein-journals.orgresearchgate.net These reactions demonstrate the reversible nature of the hydrazine/azo redox couple, allowing for synthetic control over the valence state of the nitrogen-nitrogen bond.
The Wolff-Kishner reduction provides another context for the reactivity of the hydrazine functional group, though it focuses on the conversion of a carbonyl group rather than the reduction of the diarylhydrazine itself. wikipedia.orglibretexts.org In this reaction, a ketone or aldehyde is converted into a hydrazone by condensation with hydrazine. Subsequent treatment with a strong base at high temperatures reduces the carbonyl to a methylene (B1212753) group, releasing nitrogen gas. libretexts.org This reaction underscores the role of hydrazine derivatives as intermediates in powerful reduction methodologies.
| Transformation | Reagent/Catalyst | Product Class | Significance | Ref. |
| Azobenzene (B91143) Reduction | Sodium Dithionite (Na₂S₂O₄) | 1,2-Diarylhydrazine | Selective formation of hydrazine, avoiding over-reduction and rearrangement. | organic-chemistry.org |
| Hydrazine Oxidation | Pd-Catalyst / Oxidant | Azobenzene | Synthesis of functionalized and sterically hindered azobenzenes. | beilstein-journals.orgresearchgate.net |
| Carbonyl Reduction (via hydrazone) | Hydrazine / Base (e.g., KOH) | Alkane | Complete removal of a carbonyl group. | wikipedia.orglibretexts.org |
Cycloaddition Reactions and Heterocycle Formation Mechanisms
Hydrazine derivatives are pivotal building blocks in the synthesis of nitrogen-containing heterocycles. The two nitrogen atoms of the hydrazine moiety can be incorporated into a ring system through various cyclization strategies, including cycloaddition and cyclocondensation reactions.
A prominent method for forming heterocyclic systems is the cyclocondensation of hydrazine derivatives with 1,2- or 1,3-dicarbonyl compounds. For instance, the reaction of C-glycosyl formamidrazones (derived from hydrazines) with 1,2-dicarbonyl compounds provides a direct route to 3,5-disubstituted 1,2,4-triazines. mdpi.com The mechanism involves an initial condensation between the more electrophilic aldehyde group of the dicarbonyl and the more nucleophilic hydrazine nitrogen, followed by an intramolecular cyclization and dehydration to form the aromatic triazine ring. mdpi.comyoutube.com
Diarylhydrazine derivatives can also be precursors to fused heterocyclic systems. A two-step route to benzo- and pyrido-fused 1,2,4-triazinyl radicals begins with the N'-arylation of N'-arylhydrazides. Subsequent reduction of a nitro group on one of the aryl rings, followed by acid-mediated cyclodehydration, yields the fused triazine ring system. acs.org
While 1,2-diarylhydrazines themselves are not typical dienes or dienophiles, their derivatives can be designed to participate in cycloaddition reactions. For example, a specially designed 1-hydrazinodiene has been utilized in Lewis acid-catalyzed intermolecular Diels-Alder reactions with electron-deficient alkenes. nih.gov The resulting cycloadduct can then undergo further transformations, highlighting the potential to embed the hydrazine functionality within a molecule designed for specific cycloaddition pathways.
Furthermore, the inverse-electron-demand Diels-Alder (IEDDA) reaction is a powerful tool for heterocycle synthesis, often involving nitrogen-rich heterocycles like tetrazines or triazines. nih.govnih.gov While the diarylhydrazine is not the direct participant, these heterocycles are often synthesized from hydrazine precursors. The resulting heterocycles can then undergo [4+2] cycloaddition with electron-rich dienophiles to create more complex, annulated structures. mdpi.com
| Heterocycle Class | Precursors | Reaction Type | Mechanism Highlight | Ref. |
| 1,2,4-Triazines | Hydrazine derivative (e.g., amidrazone), 1,2-Dicarbonyl compound | Cyclocondensation | Stepwise condensation-cyclization-dehydration. | mdpi.com |
| Fused 1,2,4-Triazines | N',N'-Diarylhydrazide | Intramolecular Cyclodehydration | Acid-mediated ring closure onto an aryl ring. | acs.org |
| Cyclohexenes | 1-Hydrazinodiene, Alkene | Diels-Alder Cycloaddition | [4+2] cycloaddition involving a functionalized hydrazine. | nih.gov |
| Annulated Pyridines | 1,2,4-Triazine, Alkyne | Inverse-Electron-Demand Diels-Alder | [4+2] cycloaddition followed by retro-Diels-Alder extrusion of N₂. | mdpi.com |
Coordination Chemistry and Metal Complexation of 1,2 Bis 3,4 Dimethylphenyl Hydrazine Analogues
Ligand Properties of Diarylhydrazines and Derivatives in Metal Complexation
1,2-Diarylhydrazines are a class of ligands that possess two nitrogen atoms capable of coordinating to a metal center. The nature of the aryl substituents can significantly influence the steric and electronic properties of the ligand, thereby affecting the structure and reactivity of the resulting metal complex. The presence of electron-donating groups, such as the dimethylphenyl groups in 1,2-bis(3,4-dimethylphenyl)hydrazine, is expected to increase the electron density on the nitrogen atoms, enhancing their donor capabilities.
A key feature of diarylhydrazine ligands is their potential for redox non-innocence. wikipedia.orgmdpi.comcaltech.eduresearchgate.net A non-innocent ligand is one where the oxidation state is not clearly defined and can actively participate in the redox chemistry of the complex. wikipedia.orgmdpi.comcaltech.eduresearchgate.net This means that the ligand can act as an electron reservoir, accepting or donating electrons during a chemical transformation. mdpi.comresearchgate.net This property is crucial for the design of catalysts for redox reactions. mdpi.com
The coordination of diarylhydrazines to a metal center can occur in several modes. They can act as monodentate ligands, with only one nitrogen atom binding to the metal. More commonly, they can function as bridging ligands, connecting two metal centers. While less common for simple 1,2-diarylhydrazines, chelation to a single metal center is also possible, particularly in more complex ligand frameworks.
Table 1: Potential Coordination Modes and Redox States of Diarylhydrazine Ligands
| Property | Description |
| Coordination Modes | Monodentate, Bridging, Chelating |
| Donor Atoms | Two Nitrogen atoms |
| Redox States | Can exist in neutral, radical cation, and dication states |
| Ligand Type | Potentially redox non-innocent |
Synthesis and Characterization of Transition Metal Complexes with Hydrazine-Derived Ligands
The synthesis of transition metal complexes with diarylhydrazine analogues typically involves the reaction of a suitable metal precursor, such as a metal halide or acetate, with the diarylhydrazine ligand in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions, such as temperature and the presence of a base, can influence the final product.
Characterization of these complexes is carried out using a variety of spectroscopic and analytical techniques.
Infrared (IR) Spectroscopy: Changes in the N-H stretching frequencies upon coordination can provide evidence of ligand binding to the metal center. In complexes of 2,4-dinitrophenylhydrazine, a shift to a lower frequency for the ν(N-H) band indicates coordination of the amino nitrogen to the metal atom. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand environment in diamagnetic complexes. For paramagnetic complexes, these techniques may yield broad signals.
UV-Visible Spectroscopy: The electronic spectra of these complexes provide information about the d-d transitions of the metal ion and charge transfer bands, which can help in determining the coordination geometry of the metal center. nih.gov
Table 2: Representative Spectroscopic Data for Transition Metal Complexes with Hydrazine-Derived Ligands
| Complex | Technique | Key Observations | Reference |
| [Co(II) and Ni(II) complexes with 2,4-dinitrophenylhydrazine] | IR Spectroscopy | Shift of ν(N-H) to lower frequency (3288–3278 cm⁻¹) | nih.gov |
| [Co(II) and Ni(II) complexes with 2,4-dinitrophenylhydrazine] | UV-Vis Spectroscopy | Bands consistent with octahedral geometry | nih.gov |
| [Cu(II) complex with phenylhydrazine] | UV-Vis Spectroscopy | d-d transition observed at 19531 cm⁻¹ | researchgate.net |
| [Fe(II) and Ru(II) hydrido hydrazine (B178648) complexes] | NMR Spectroscopy | Characterized by ¹H, ³¹P, and ¹⁵N NMR | nih.gov |
Electronic Structure and Bonding in Metal-Diarylhydrazine Complexes
The primary bonding interaction is the donation of the lone pair of electrons from the nitrogen atoms to the vacant d-orbitals of the metal center, forming a sigma (σ) bond. The extent of this interaction is influenced by the nature of the metal and the substituents on the aryl rings of the ligand.
As mentioned earlier, the redox non-innocence of diarylhydrazine ligands is a crucial aspect of their electronic structure. wikipedia.orgmdpi.comcaltech.eduresearchgate.net In complexes with non-innocent ligands, the frontier molecular orbitals (HOMO and LUMO) can have significant contributions from both the metal and the ligand. nih.gov This delocalization of electron density means that oxidation or reduction of the complex may be centered on the ligand rather than the metal. nih.gov
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of these complexes. DFT calculations can provide insights into the molecular orbital energy levels, the distribution of electron density, and the nature of the metal-ligand bond. Such studies can help in rationalizing the observed spectroscopic properties and reactivity.
Table 3: Key Electronic Features of Metal-Diarylhydrazine Complexes
| Feature | Description |
| Metal-Ligand Bonding | Primarily σ-donation from nitrogen lone pairs to metal d-orbitals. |
| Frontier Orbitals | HOMO and LUMO can have significant metal and ligand character. |
| Redox Activity | Can be metal-centered or ligand-centered due to non-innocence. |
| Computational Tools | DFT is used to model electronic structure and bonding. |
Advanced Applications in Organic Synthesis and Materials Science Involving 1,2 Bis 3,4 Dimethylphenyl Hydrazine Derivatives
Applications in Materials Science
Molecular Glasses and Advanced Functional Materials
Molecular glasses are low-molecular-weight organic compounds that exist in a stable, non-crystalline (amorphous) state. This property is highly desirable for creating uniform, thin films for electronic devices like organic light-emitting diodes (OLEDs) and solar cells, where crystallization can be detrimental to performance.
While direct studies on 1,2-Bis(3,4-dimethylphenyl)hydrazine as a molecular glass are not extensively documented, structurally related aromatic hydrazone derivatives are well-established as a significant class of hole-transporting materials that readily form molecular glasses. rsc.org These materials are noted for their ability to create stable amorphous layers, a crucial characteristic for optoelectronic applications. rsc.org The synthesis of hydrazone-based materials is often straightforward, proceeding through simple condensation reactions, which presents an advantage over more complex cross-coupling chemistries. dyenamo.se
The core principle involves designing molecules with bulky, non-planar structures that resist packing into an ordered crystal lattice. Hydrazone derivatives incorporating moieties like triphenylamine (B166846) are known to exhibit high hole mobility, a key parameter for efficient charge transport in electronic devices. rsc.org The ionization potential, another critical property for matching energy levels within a device, typically falls within the 5.0 to 5.4 eV range for these materials. rsc.org The research into hydrazone-based glasses provides a strong indication of the potential for other hydrazine (B178648) derivatives, including diarylhydrazines, to be developed as functional amorphous materials.
| Compound Class | Key Structural Feature | Ionization Potential (Ip) | Hole Mobility (μ) | Glass Transition Temp. (Tg) |
|---|---|---|---|---|
| Dihydrazone with Triphenylamine | Two hydrazone branches linked by a flexible bridge | ~5.03 - 5.38 eV | Up to 10-4 cm2/Vs | Data Not Specified |
| Hydrazone with Epoxypropyl Groups | Contains cross-linkable epoxy groups | Data Not Specified | >10-6 cm2/Vs | Data Not Specified |
| Hydrazone with Ethylenedioxythiophene | Incorporates an electron-rich thiophene (B33073) moiety | 5.21 - 5.4 eV | >10-6 cm2/Vs | Data Not Specified |
Energetic Materials Precursors based on Diarylhydrazine Scaffolds
The 1,2-diarylhydrazine scaffold serves as a foundational structure for the synthesis of high-performance energetic materials. A prominent example is 1,2-bis(2,4,6-trinitrophenyl)hydrazine, a direct analogue of the title compound class, which is a key precursor in the synthesis of hexanitroazobenzene, a powerful energetic material. youtube.comrsc.org
The synthesis of this precursor involves the condensation of picryl chloride with hydrazine hydrate. youtube.comrsc.org The resulting diarylhydrazine derivative is itself an energetic compound with notable properties. Theoretical calculations of its energetic performance indicate a superiority in terms of velocity of detonation when compared to established energetic materials like hexanitrostilbene (B7817115) (HNS) and tetranitrodibenzo tetraazapentalene (TACOT). youtube.comrsc.org This highlights the value of the diarylhydrazine core in designing next-generation energetic compounds, where the N-N bond and the presence of multiple aromatic rings for nitration provide a platform for high energy density.
| Compound | Abbreviation | Velocity of Detonation (VoD) (km/s) |
|---|---|---|
| 1,2-Bis(2,4,6-trinitrophenyl)hydrazine | - | Higher than HNS and TACOT |
| Hexanitrostilbene | HNS | Reference Value |
| Tetranitrodibenzo tetraazapentalene | TACOT | Reference Value |
Role as Arylation Agents in Cross-Coupling Reactions
Arylhydrazines have gained significant attention as versatile and "green" arylating agents in a variety of cross-coupling reactions. rsc.org Their utility stems from the ability to generate highly reactive aryl radical intermediates or to act as aryl donors in transition metal-catalyzed processes through the activation of the C-N bond. rsc.org This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds.
One major application is in direct C-H arylation reactions. Under mild oxidative conditions, often using just air as the oxidant, arylhydrazines can form aryl radicals. rsc.orgresearchgate.net These radicals can then be trapped by various substrates, including heteroaromatics like pyrroles or substituted quinones, to yield the corresponding arylated products without the need for a transition-metal catalyst. rsc.orgresearchgate.net For instance, reacting aryl hydrazines with catalytic amounts of iodine in an open-air vessel provides an efficient method for generating aryl radicals, which can subsequently arylate compounds like 1,4-naphthoquinones in moderate to excellent yields. researchgate.net
In addition to radical pathways, arylhydrazines serve as effective aryl donors in palladium- and copper-catalyzed reactions. rsc.org In these transformations, the catalyst facilitates the cleavage of a C-N bond, allowing the aryl group from the hydrazine to be transferred to another reaction partner. This approach has been used for synthesizing a wide range of molecules, including non-symmetric azobenzenes and biaryl ketones. rsc.org The use of arylhydrazine hydrochlorides is particularly noteworthy as they can function as arylating agents that release only nitrogen and water as byproducts. rsc.org
| Reaction Type | Arylhydrazine Role | Conditions | Substrate Example | Product Type |
|---|---|---|---|---|
| Direct C-H Arylation | Aryl Radical Precursor | Catalytic Iodine, Air, 40 °C | 1,4-Naphthoquinone | Arylated 1,4-Naphthoquinone |
| Direct C-H Arylation | Aryl Radical Precursor | Air (oxidant), no metal catalyst | N-Methylpyrrole | C-2 Arylated Pyrrole |
| Oxidative Self-Carbonylation | Arylating Agent | Pd/Cu Catalyst, CO, O2 | Arylhydrazine | Symmetrical Biaryl Ketone |
| C-N Cross-Coupling | Amine Partner | Pd Catalyst, Phosphine (B1218219) Ligand | Aryl Bromide | Non-symmetric Azobenzene (B91143) |
Future Research Directions and Perspectives for 1,2 Bis 3,4 Dimethylphenyl Hydrazine
Exploration of Novel Synthetic Pathways for Highly Substituted Diarylhydrazines
The development of efficient and versatile synthetic routes to highly substituted diarylhydrazines, such as 1,2-Bis(3,4-dimethylphenyl)hydrazine, is a fundamental area for future investigation. While traditional methods for creating diarylhydrazines exist, they often face limitations when applied to sterically hindered substrates.
Future research should focus on novel synthetic strategies that can overcome these challenges. One promising avenue is the advancement of palladium-catalyzed cross-coupling reactions. Recent developments have shown the potential of using bulky phosphine (B1218219) ligands to facilitate the coupling of aryl halides with hydrazine (B178648), which could be adapted for the synthesis of sterically demanding diarylhydrazines. organic-chemistry.orgnih.gov Investigating a broader range of catalysts and reaction conditions will be crucial for improving yields and substrate scope.
Another area of exploration is the reduction of the corresponding azobenzenes. While methods using reagents like sodium dithionite (B78146) are known, their efficiency can be hampered by steric hindrance in the substrate. organic-chemistry.org Future work could explore alternative reducing agents or catalytic hydrogenation protocols that are more effective for sterically congested azobenzenes. A comparative analysis of different synthetic approaches is presented in the table below.
| Synthetic Pathway | Potential Advantages | Potential Challenges for Highly Substituted Diarylhydrazines |
| Palladium-Catalyzed Cross-Coupling | High functional group tolerance, direct formation of the N-N bond. | Steric hindrance can impede catalyst activity and lead to side reactions. |
| Reduction of Azobenzenes | Readily available starting materials (azobenzenes). | Steric hindrance can lead to incomplete reduction or require harsh reaction conditions. |
| Reductive Alkylation of Hydrazine Derivatives | Potential for one-pot synthesis. | Control of selectivity to avoid over-alkylation can be difficult with sterically demanding groups. |
The development of modular and convergent synthetic strategies, such as those involving the coupling of pre-functionalized aryl fragments, could also provide more flexible and efficient access to a wider range of highly substituted diarylhydrazines. nih.gov
Deepening Mechanistic Understanding of Redox Chemistry and N-N Activation
The redox behavior of this compound is a rich area for future investigation. The electron-donating nature of the dimethylphenyl groups is expected to significantly influence the stability of the corresponding radical cations and dications, as well as the ease of N-N bond cleavage.
Future research should employ a combination of electrochemical, spectroscopic, and computational methods to elucidate the mechanistic details of the redox processes of this molecule. Understanding the thermodynamics and kinetics of electron transfer will be crucial for its application in areas such as organic electronics and redox catalysis.
A key focus should be on the activation of the N-N bond. The disproportionation of diarylhydrazines into anilines and azobenzenes is a known reaction that proceeds through N-N bond cleavage. researchgate.net Investigating the factors that control this process for this compound, such as the role of metal catalysts or redox-active ligands, could lead to the development of new catalytic transformations. researchgate.net The steric bulk of the 3,4-dimethylphenyl groups may also play a significant role in the mechanism of N-N bond activation, potentially leading to unique reactivity compared to less substituted diarylhydrazines.
Design of Advanced Catalytic Systems Utilizing Diarylhydrazine Ligands for Sustainable Transformations
The two nitrogen atoms and the adjacent aryl groups in this compound make it an attractive scaffold for the design of novel ligands for transition metal catalysis. The steric and electronic properties of this ligand can be tuned by modifying the substitution pattern on the phenyl rings, offering the potential for fine-tuning the reactivity and selectivity of the corresponding metal complexes.
Future research should focus on the synthesis and characterization of metal complexes of this compound and its derivatives. The coordination chemistry of these ligands with a variety of transition metals should be explored, and the resulting complexes should be evaluated as catalysts in a range of sustainable chemical transformations.
Potential applications for these catalytic systems include:
Cross-coupling reactions: The electron-rich nature of the ligand could enhance the catalytic activity of palladium and other metals in C-C and C-N bond-forming reactions.
Hydrogenation and transfer hydrogenation: The ability of the hydrazine moiety to participate in proton and electron transfer processes could be harnessed in catalytic reduction reactions.
Oxidation catalysis: The redox-active nature of the diarylhydrazine ligand could be utilized in the design of catalysts for selective oxidation reactions.
The development of chiral versions of these ligands could also open up opportunities in asymmetric catalysis.
Development of Next-Generation Functional Materials based on the this compound Scaffold
The unique electronic and structural features of this compound make it a promising building block for the development of novel functional materials with applications in optoelectronics and sensing. The electron-rich nature of the molecule suggests that it could exhibit interesting photophysical properties, such as fluorescence and phosphorescence.
Future research should focus on the synthesis and characterization of polymers and small molecules incorporating the this compound scaffold. The optoelectronic properties of these materials, including their absorption and emission spectra, quantum yields, and charge transport characteristics, should be thoroughly investigated. The introduction of different functional groups onto the phenyl rings could provide a means to tune these properties for specific applications.
Potential applications for these materials include:
Organic light-emitting diodes (OLEDs): The electron-donating nature of the diarylhydrazine unit could be beneficial for hole-transporting or emissive layers in OLED devices.
Organic solar cells (OSCs): The redox properties of the scaffold could be exploited in the design of new donor materials for OSCs.
Chemical sensors: The nitrogen atoms of the hydrazine moiety could act as binding sites for the detection of specific analytes, leading to changes in the material's optical or electronic properties.
The development of these next-generation functional materials will require a multidisciplinary approach, combining expertise in synthetic organic chemistry, materials science, and device engineering.
Q & A
Q. What are the recommended methods for synthesizing 1,2-Bis(3,4-dimethylphenyl)hydrazine in laboratory settings?
Methodological Answer: The compound can be synthesized via condensation reactions between 3,4-dimethylbenzaldehyde derivatives and hydrazine hydrate under acidic catalysis. For example:
- Step 1: React 3,4-dimethylbenzaldehyde (2 equivalents) with hydrazine hydrate (1 equivalent) in ethanol.
- Step 2: Add a catalytic amount of sulfuric acid (2–4 drops) and reflux for 3–6 hours.
- Step 3: Isolate the product via filtration and recrystallize using polar aprotic solvents like N,N-dimethylformamide (DMF) to enhance purity .
Key Consideration: Monitor reaction progress using thin-layer chromatography (TLC) to avoid over-oxidation or side-product formation.
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: A multi-technique approach is recommended:
- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to confirm the presence of hydrazine linkages and dimethylphenyl substituents.
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%).
- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry and bond angles, as demonstrated for analogous hydrazine derivatives .
Data Interpretation Tip: Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to validate assignments .
Q. What are the primary toxicological endpoints of concern for this compound in animal models?
Methodological Answer: Based on structural analogs like 1,2-diphenylhydrazine:
- Acute Exposure: Monitor hepatic damage (e.g., elevated ALT/AST enzymes) and hemolytic anemia.
- Chronic Exposure: Assess carcinogenic potential via histopathological examination of liver, kidney, and hematopoietic tissues.
- Key Data Source: Prioritize studies with low risk of bias (e.g., randomized dosing, blinded outcome assessment) as defined by ATSDR’s tiered risk-of-bias framework .
Table 1: Summary of Health Effects in Animal Studies (Adapted from )
| Endpoint | Number of Studies | Observed Effects |
|---|---|---|
| Hepatotoxicity | 8 | Necrosis, enzyme elevation |
| Hematotoxicity | 5 | Hemolysis, methemoglobinemia |
| Carcinogenicity | 3 | Liver tumors (rodents) |
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between in vitro and in vivo toxicity data for this compound?
Methodological Answer:
- Mechanistic Bridging: Use metabolomic profiling (e.g., LC-MS) to identify active metabolites in in vivo systems that may not form in in vitro models.
- Dosage Alignment: Normalize in vitro concentrations to physiologically relevant in vivo plasma levels using pharmacokinetic modeling.
- Bias Mitigation: Apply ATSDR’s risk-of-bias criteria to exclude studies with inadequate exposure characterization or confounding variables .
Case Study: For 1,2-diphenylhydrazine, discrepancies in genotoxicity data were resolved by accounting for metabolic activation pathways absent in cell-free assays .
Q. How can computational modeling predict the reactivity of this compound in different environments?
Methodological Answer:
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for N–N and C–N bonds to predict stability under oxidative or reductive conditions.
- Molecular Dynamics (MD): Simulate interactions with biological membranes or aqueous solvents to assess bioavailability.
- Application Example: MD simulations for similar hydrazines revealed pH-dependent solubility thresholds critical for designing drug delivery systems .
Q. What experimental design principles minimize bias in long-term carcinogenicity studies for this compound?
Methodological Answer:
- Randomization: Use stratified randomization to allocate animals to control and treatment groups based on weight and litter.
- Blinding: Ensure pathologists are blinded to treatment groups during histopathological analysis.
- Confounder Control: Monitor dietary intake and environmental stressors (e.g., temperature) that may influence tumor incidence.
Reference Framework: ATSDR’s Tier 1 criteria prioritize studies with ≤50% attrition, explicit exposure characterization, and complete outcome reporting .
Q. How do structural modifications (e.g., substituent position) alter the compound’s biological activity?
Methodological Answer:
- Comparative Synthesis: Synthesize analogs with substituents at 2,4- or 3,5-positions and compare toxicity profiles.
- Structure-Activity Relationship (SAR): Use IC values from enzyme inhibition assays (e.g., cytochrome P450) to quantify substituent effects.
Example: 3,5-Dimethylphenylhydrazine derivatives exhibited reduced hepatotoxicity but increased renal toxicity compared to 2,4-dimethyl analogs in rodent models .
Q. What are the critical data gaps in understanding the environmental fate of this compound?
Methodological Answer:
- Priority Gaps:
- Photodegradation kinetics under UV exposure.
- Bioaccumulation potential in aquatic organisms.
- Methodology: Use OECD Test Guidelines 307 (soil degradation) and 305 (bioaccumulation in fish) to generate standardized data .
Table 2: Risk-of-Bias Assessment Criteria for Toxicology Studies (Adapted from )
| Bias Type | Key Questions | Low-Risk Indicators |
|---|---|---|
| Selection Bias | Was dosing randomized? | Explicit randomization protocol |
| Detection Bias | Were outcomes assessed blindly? | Blinded pathology review |
| Confounding Bias | Were covariates (e.g., age, sex) controlled? | Multivariate regression analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
